molecular formula C21H21N3O2S B12267703 2-(Isoquinolin-1-ylsulfanyl)-N-[4-(morpholin-4-YL)phenyl]acetamide

2-(Isoquinolin-1-ylsulfanyl)-N-[4-(morpholin-4-YL)phenyl]acetamide

Cat. No.: B12267703
M. Wt: 379.5 g/mol
InChI Key: DNQNUBRDFSBIRQ-UHFFFAOYSA-N
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Description

2-(Isoquinolin-1-ylsulfanyl)-N-[4-(morpholin-4-YL)phenyl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isoquinolin-1-ylsulfanyl)-N-[4-(morpholin-4-YL)phenyl]acetamide typically involves multiple steps, starting with the preparation of the isoquinoline and morpholine derivatives. One common method involves the reaction of isoquinoline with a sulfanylating agent to introduce the sulfanyl group. This intermediate is then reacted with 4-(morpholin-4-yl)phenyl acetamide under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(Isoquinolin-1-ylsulfanyl)-N-[4-(morpholin-4-YL)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the isoquinoline or morpholine rings.

    Substitution: Various substituents can be introduced to the isoquinoline or morpholine rings through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the isoquinoline or morpholine rings.

Scientific Research Applications

2-(Isoquinolin-1-ylsulfanyl)-N-[4-(morpholin-4-YL)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development for treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Isoquinolin-1-ylsulfanyl)-N-[4-(morpholin-4-YL)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dimethylamino)-2-[4-(morpholin-4-yl)phenyl]butan-1-one
  • 4-Amino isoquinolin-1(2H)-ones
  • 1-Phenyl-1H-pyrazole-4-yl derivatives

Uniqueness

2-(Isoquinolin-1-ylsulfanyl)-N-[4-(morpholin-4-YL)phenyl]acetamide stands out due to its unique combination of an isoquinoline ring, a morpholine ring, and a sulfanyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C21H21N3O2S

Molecular Weight

379.5 g/mol

IUPAC Name

2-isoquinolin-1-ylsulfanyl-N-(4-morpholin-4-ylphenyl)acetamide

InChI

InChI=1S/C21H21N3O2S/c25-20(15-27-21-19-4-2-1-3-16(19)9-10-22-21)23-17-5-7-18(8-6-17)24-11-13-26-14-12-24/h1-10H,11-15H2,(H,23,25)

InChI Key

DNQNUBRDFSBIRQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC(=O)CSC3=NC=CC4=CC=CC=C43

Origin of Product

United States

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